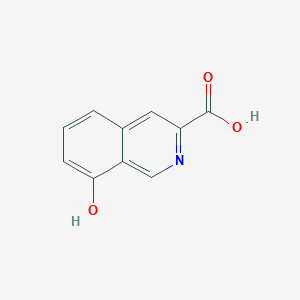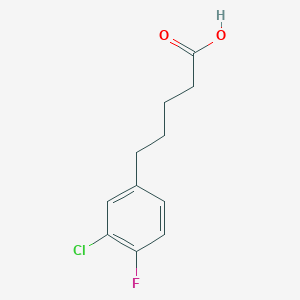![molecular formula C16H20N2O5 B13667223 tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a dioxotetrahydropyrimidinyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
The synthesis of tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the dioxotetrahydropyrimidinyl moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxotetrahydropyrimidinyl ring.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the intermediate compound.
Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol in the presence of an acid catalyst to form the desired tert-butyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反应分析
tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion.
科学研究应用
tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives are evaluated for their efficacy and safety as drug candidates.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate involves its interaction with specific molecular targets. The dioxotetrahydropyrimidinyl moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate can be compared with other similar compounds, such as:
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound also contains a tert-butyl ester group and a heterocyclic moiety, but differs in its specific structure and reactivity.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Another compound with a tert-butyl ester group, but with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenoxy]acetate |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)10-22-12-6-4-11(5-7-12)18-9-8-13(19)17-15(18)21/h4-7H,8-10H2,1-3H3,(H,17,19,21) |
InChI 键 |
NLUHNALZYHSKAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


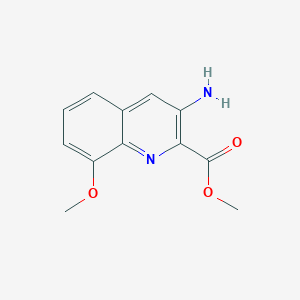
![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)
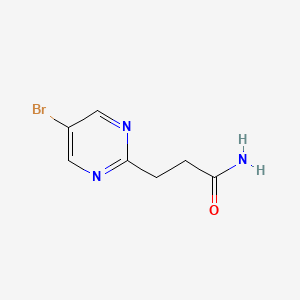
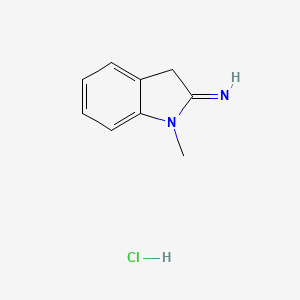
![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
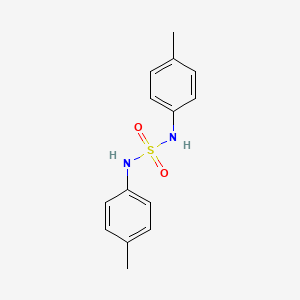
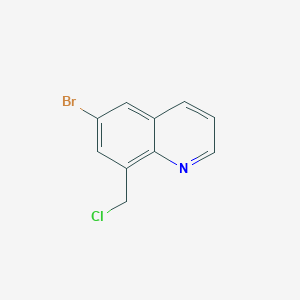
![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)
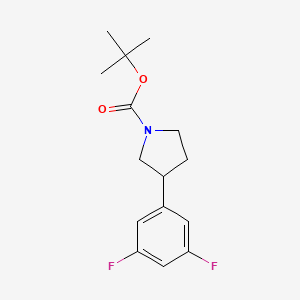


![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
